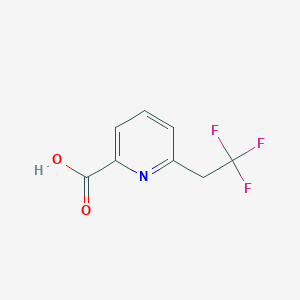

6-(2,2,2-Trifluoroethyl)picolinic acid

Description

Contextualizing Fluorinated Pyridine (B92270) Carboxylic Acids in Organic Synthesis

Fluorinated pyridine carboxylic acids represent a class of compounds that has garnered considerable attention in organic synthesis. The pyridine ring, a heterocyclic aromatic structure, is a common motif in a vast array of biologically active compounds and functional materials. researchgate.net The addition of a carboxylic acid group provides a handle for further chemical transformations, such as the formation of amides and esters, which are crucial for building more complex molecular architectures. nih.govchemicalbook.com

The introduction of fluorine atoms to the pyridine ring can dramatically alter its electronic properties, reactivity, and metabolic stability. For instance, fluorination can influence the acidity of the carboxylic acid group and the susceptibility of the pyridine ring to nucleophilic or electrophilic attack. nih.gov The synthesis of fluorinated pyridine carboxylic acids can be challenging, often requiring specialized reagents and reaction conditions. nist.gov Nevertheless, their value as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules continues to drive research in this area. nih.govmdpi.com

The Significance of the 2,2,2-Trifluoroethyl Moiety in Molecular Design

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a key structural element in modern molecular design, particularly in medicinal chemistry. The trifluoromethyl group (-CF₃) within this moiety is highly electronegative and can significantly impact a molecule's properties. The introduction of a trifluoroethyl group can enhance a molecule's lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Research Imperatives and Scope for 6-(2,2,2-Trifluoroethyl)picolinic Acid

Despite its intriguing structure, this compound remains a compound with limited specific data in the public domain. Its CAS number is 1256812-05-1. While it is available from some chemical suppliers, detailed research findings regarding its synthesis, characterization, and applications are scarce.

The primary research imperative for this compound would be the development and publication of a robust and scalable synthetic route. Following this, a thorough characterization of its physicochemical properties would be essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as its acidity constant (pKa), solubility, and crystal structure.

Future research could then explore its potential applications. Given its structural similarity to other biologically active picolinic acid derivatives, it would be a candidate for screening in various biological assays. Its potential as a ligand for metal complexes could also be investigated, opening avenues in catalysis and materials science. The lack of extensive research on this compound presents a clear opportunity for novel investigations in the field of synthetic and medicinal chemistry.

Data on Related Picolinic Acid Compounds

To provide context, the following table presents data for the parent compound, picolinic acid, and a closely related fluorinated analogue, 6-(trifluoromethyl)picolinic acid.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Picolinic Acid | 98-98-6 | C₆H₅NO₂ | 123.11 | 139-142 |

| 6-(Trifluoromethyl)picolinic acid | 131747-42-7 | C₇H₄F₃NO₂ | 191.11 | 154-158 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

AHCIESZKNCSSHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 2,2,2 Trifluoroethyl Picolinic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-(2,2,2-trifluoroethyl)picolinic acid, the primary disconnections involve the carbon-carbon bond connecting the trifluoroethyl group to the pyridine (B92270) ring and the bond between the carboxylic acid group and the ring.

A logical retrosynthetic approach would disconnect the picolinic acid to a more stable precursor. Two main strategies emerge from this initial analysis:

Disconnection of the Carboxylic Acid: This leads back to a 6-(2,2,2-trifluoroethyl)-2-substituted precursor, such as a methyl or cyano group, which can then be converted to the carboxylic acid. For instance, the oxidation of a methyl group or the hydrolysis of a nitrile are common methods for introducing a carboxylic acid function onto an aromatic ring. wikipedia.orgorgsyn.org

Disconnection of the Trifluoroethyl Group: This approach considers the introduction of the trifluoroethyl group onto a pre-functionalized picolinic acid derivative. This could involve nucleophilic substitution or cross-coupling reactions.

A plausible retrosynthetic pathway is outlined below:

A simplified retrosynthetic analysis of this compound, highlighting key disconnections.

A simplified retrosynthetic analysis of this compound, highlighting key disconnections.Strategies for Introducing the 2,2,2-Trifluoroethyl Group

The introduction of a trifluoroethyl group onto a pyridine ring is a critical step in the synthesis of the target molecule. Several methodologies can be considered, ranging from direct functionalization to the use of pre-functionalized building blocks.

Direct Trifluoroethylation Approaches

Direct C-H trifluoroethylation of pyridine rings is an attractive and atom-economical approach. While direct trifluoromethylation of pyridines has been more extensively studied, analogous methods for trifluoroethylation are emerging. chemrxiv.orgacs.orgchemistryviews.orgnih.govnih.gov These reactions often involve the generation of a trifluoroethyl radical or a nucleophilic trifluoroethyl species that can react with the pyridine ring.

Decarboxylative methods also present a viable route. For instance, the reaction of a pyridinecarboxylic acid with a source of trifluoroethyl groups under photoredox or copper catalysis could lead to the desired product. nih.gov

| Method | Reagents and Conditions | Advantages | Challenges |

| Direct C-H Trifluoroethylation | Trifluoroethylating agent (e.g., CF3CH2I), radical initiator or photocatalyst. | Atom economy, avoids pre-functionalization. | Regioselectivity can be an issue, harsh reaction conditions may be required. |

| Decarboxylative Trifluoroethylation | Pyridine-2-carboxylic acid, trifluoroethyl source, photoredox or copper catalyst. | Utilizes a readily available starting material. | Substrate scope and functional group tolerance may be limited. |

Functional Group Interconversion on Pre-existing Trifluoroethyl-containing Moieties

Another strategy involves the modification of a pre-existing functional group on a trifluoroethyl-substituted pyridine. For example, a 6-(trifluoromethyl)pyridine derivative could potentially be converted to a 6-(2,2,2-trifluoroethyl)pyridine. This might involve a two-step process of reduction of the trifluoromethyl group to a difluoromethyl group, followed by monofluoromethylation, although this is a challenging transformation.

A more plausible approach is the construction of the trifluoroethyl group from a suitable precursor. For example, a 2-chloro-6-methylpyridine (B94459) could be envisioned to undergo a series of reactions to build the trifluoroethyl side chain, although this would be a multi-step and potentially low-yielding process.

N-Alkylation and Related Routes Involving 2,2,2-Trifluoroethyl Precursors

N-alkylation of a pyridine derivative with a 2,2,2-trifluoroethyl halide can lead to a pyridinium (B92312) salt. quimicaorganica.org While this activates the pyridine ring, subsequent rearrangement to a C-alkylated product is not a common or straightforward transformation for this type of substrate.

A more viable approach involves the use of trifluoroethyl-containing building blocks in a ring-synthesis strategy. For example, condensation reactions involving a ketone bearing a trifluoroethyl group could be used to construct the pyridine ring.

Construction and Functionalization of the Picolinic Acid Scaffold

The picolinic acid moiety is a key component of the target molecule. Its synthesis can be achieved from various pyridine precursors. nih.gov

Synthesis of Pyridine-2-carboxylic Acid Precursors

From 2-Picoline: 2-Picoline (2-methylpyridine) is a common and commercially available starting material. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). orgsyn.org The reaction conditions need to be carefully controlled to avoid over-oxidation and degradation of the pyridine ring. A process for synthesizing 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-picoline using potassium dichromate as the oxidant has also been reported. google.com

From 2-Cyanopyridine (B140075): Another important precursor is 2-cyanopyridine. The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. acs.orgchemicalbook.comgoogle.comgoogle.com This method is often high-yielding and can be a more direct route if the appropriately substituted 2-cyanopyridine is accessible. The synthesis of 2-cyanopyridine itself can be achieved from 2-picoline via ammoxidation or from 2-picoline-1-oxide. orgsyn.org

| Precursor | Reagents and Conditions for Conversion to Picolinic Acid | Typical Yields |

| 2-Picoline | 1. KMnO4, H2O, heat; 2. Acidification | Moderate to Good |

| 2-Cyanopyridine | 1. NaOH(aq), heat; 2. Acidification | High |

Regioselective Functionalization at the 6-Position of Picolinic Acid

The selective introduction of a functional group at the C6 position of picolinic acid is a pivotal step in the synthesis of its 6-substituted derivatives. The inherent electronic properties of the pyridine ring, with the nitrogen atom and the carboxylic acid group influencing reactivity, often direct functionalization to other positions. Therefore, achieving regioselectivity at the 6-position typically requires specific strategies.

One common approach involves the use of a pre-functionalized picolinic acid derivative, such as a 6-halopicolinic acid. This allows for subsequent cross-coupling reactions to introduce the desired trifluoroethyl group. The synthesis of such precursors can be achieved through various methods, including the oxidation of a corresponding 6-halo-2-methylpyridine. For instance, the oxidation of 6-chloro-2-methylpyridine using strong oxidizing agents like potassium permanganate can yield 6-chloropicolinic acid. A patent for the synthesis of 6-chloro-3-fluoro-2-picolinic acid describes a process starting from 6-chloro-3-fluoro-2-picoline, utilizing potassium dichromate as the oxidant in the presence of a catalyst system. chemscene.com While not identical to the target scaffold, this illustrates a general strategy for creating a handle at the 6-position for further elaboration.

Direct C-H functionalization of the pyridine ring is an increasingly explored avenue for a more atom-economical approach. chemrxiv.org However, achieving regioselectivity at the C6 position of picolinic acid can be challenging due to the directing effects of the existing substituents. Research into the regioselective functionalization of quinolines, a related heterocyclic system, has shown that the choice of catalyst and directing groups is crucial for controlling the position of substitution. chemrxiv.org While specific examples for the direct C6-trifluoroethylation of picolinic acid are not abundant in readily available literature, the principles from related transformations on pyridine and quinoline (B57606) systems suggest that this could be a potential, albeit challenging, route.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at C6 (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly powerful tool for this purpose. nih.gov

In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 6-halopicolinic acid ester with a trifluoroethyl-boron species. The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov

While specific literature detailing the Suzuki-Miyaura coupling for the direct synthesis of this compound is scarce, analogous transformations on pyridine systems provide a strong precedent. The coupling of 2-halopyridines with various boronic acids and their esters is a well-established method for the synthesis of 2-arylpyridines. google.com The challenge often lies in the synthesis and stability of the required trifluoroethylboron reagent.

Alternative palladium-catalyzed cross-coupling reactions could also be envisaged. For instance, a Negishi-type coupling involving a trifluoroethylzinc reagent could be employed. These reactions often exhibit high reactivity and can be suitable for challenging substrates.

A general representation of a potential Suzuki-Miyaura coupling approach is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 6-Halopicolinic acid ester | (2,2,2-Trifluoroethyl)boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Aprotic solvent (e.g., Toluene, Dioxane) | This compound ester |

Table 1: Generalized Suzuki-Miyaura Coupling for the Synthesis of this compound ester

Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is obtained with minimal byproducts.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, a key chemoselective challenge arises when both a halogen at the 6-position and a carboxylic acid (or its ester) are present. During a cross-coupling reaction, the palladium catalyst must selectively activate the C-halogen bond over potential side reactions involving the carboxylic acid group. The use of ester protecting groups for the carboxylic acid is a common strategy to mitigate this issue.

Regioselectivity , the control of the position of bond formation, is central to this synthesis. As discussed in section 2.3.2, directing the functionalization to the 6-position of the picolinic acid ring is a primary concern. In cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen on the picolinic acid precursor.

Stereoselectivity , the control of the spatial arrangement of atoms, is not a factor in the final structure of this compound itself, as it does not possess a chiral center. However, stereoselectivity could become relevant if the synthetic route involves chiral intermediates or catalysts, although this is not a common strategy for this particular target.

Process Optimization and Scale-up Considerations

The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization of reaction parameters and consideration of scalability, safety, and cost-effectiveness.

For the synthesis of this compound, key areas for process optimization would include:

Catalyst Loading and Turnover: Minimizing the amount of expensive palladium catalyst is a critical economic driver. Research into highly active catalyst systems that can operate at low loadings with high turnover numbers is essential. The use of robust and recyclable catalysts would also be advantageous for large-scale production.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly impact yield, purity, and energy consumption. For instance, identifying a solvent that facilitates high reaction rates, is easily recoverable, and has a favorable safety profile is crucial.

Starting Material Sourcing and Cost: The availability and cost of the starting materials, particularly the fluorinated building block, are major considerations. Developing a cost-effective and reliable supply chain for the 2,2,2-trifluoroethyl source is paramount.

Purification and Isolation: Developing an efficient and scalable purification method to isolate the final product with high purity is a critical final step. This may involve crystallization, chromatography, or other techniques that are amenable to large-scale operations.

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and byproducts is necessary. The development of a process that minimizes the use of toxic reagents and the generation of hazardous waste is a key principle of green chemistry and is essential for sustainable manufacturing.

A summary of key considerations for process optimization is provided in the table below:

| Parameter | Objective |

| Catalyst | Minimize loading, maximize turnover, enable recycling |

| Solvent | Improve reaction kinetics, ease of recovery, safety profile |

| Temperature/Pressure | Optimize for reaction rate and selectivity, minimize energy consumption |

| Reagent Stoichiometry | Minimize excess of expensive reagents |

| Work-up & Purification | Develop scalable and efficient isolation procedures |

| Safety | Mitigate hazards associated with reagents and reaction conditions |

Table 2: Key Parameters for Process Optimization and Scale-up

Chemical Transformations and Reactivity Profiles of 6 2,2,2 Trifluoroethyl Picolinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of amides, esters, and other acid derivatives. The electronic properties of the pyridine (B92270) ring and the trifluoroethyl group can influence the reactivity of this functional group.

The synthesis of amides from 6-(2,2,2-trifluoroethyl)picolinic acid can be achieved through several established methods. These reactions are of significant interest for the creation of new ligands for coordination chemistry and functional materials. researchgate.netnih.gov

One common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with a primary or secondary amine. nih.gov Coupling reagents such as carbodiimides are also effective for promoting the direct condensation of the carboxylic acid with an amine.

A notable and efficient method for amidation involves the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, which can catalyze the direct formation of amides from carboxylic acids and amines under relatively mild conditions. acs.orgucl.ac.uknih.gov This method is praised for its high efficiency and broad substrate scope, including heterocyclic carboxylic acids. nih.gov The process often allows for a simplified purification using scavenger resins, avoiding the need for extensive chromatography. acs.org

| Amidation Method | Reagents | Key Features |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Involves an activated intermediate; can sometimes lead to side reactions like chlorination of the pyridine ring. researchgate.netnih.govnih.gov |

| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) | Direct coupling of the carboxylic acid and amine; can be prone to side product formation (e.g., N-acylureas). nih.gov |

| Borate Ester Catalysis | Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) | High efficiency, mild conditions, broad substrate scope, and often simplified workup. acs.orgnih.gov |

Esterification of this compound can be accomplished through standard acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. rug.nlyoutube.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. rsc.org Alternatively, the reaction can be promoted by coupling agents like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rug.nl

The reverse reaction, the hydrolysis of esters of this compound back to the carboxylic acid, is typically achieved by heating the ester in the presence of an acid or a base. libretexts.org Acid-catalyzed hydrolysis proceeds via the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. rsc.org

Acid halides, particularly acid chlorides, are valuable reactive intermediates synthesized from carboxylic acids. The reaction of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. libretexts.orglibretexts.org This transformation proceeds through a nucleophilic acyl substitution mechanism. libretexts.org These acid chlorides are highly reactive and can be readily converted into a variety of other carboxylic acid derivatives. libretexts.org

The formation of carboxylic anhydrides from this compound can be achieved by reacting the corresponding acid chloride with a carboxylate salt or by treating the carboxylic acid with a strong dehydrating agent. Mixed anhydrides can also be prepared, which are useful in peptide synthesis and other acylation reactions. google.com Trifluoromethanesulfonic anhydride, for instance, is a powerful reagent for the activation of various functional groups. nih.gov

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is a key feature that imparts unique properties, particularly in its ability to coordinate with metal ions and undergo reactions at the nitrogen atom.

Analogous to its parent compound, picolinic acid, this compound is expected to be an excellent chelating agent. nih.govnih.govwikipedia.orgnih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group can coordinate to a metal ion in a bidentate fashion, forming a stable five-membered chelate ring. nih.govajol.info This chelating ability makes it a valuable ligand in coordination chemistry, with applications in catalysis and the design of metal-organic frameworks. nih.govajol.info

The trifluoroethyl group at the 6-position can sterically and electronically influence the coordination properties of the ligand, potentially affecting the stability and structure of the resulting metal complexes. Picolinic acid and its derivatives are known to form complexes with a wide range of metal ions, including transition metals like iron, copper, and zinc. nih.govnih.gov

The nitrogen atom of the pyridine ring is a site for electrophilic attack and can undergo reactions such as N-oxidation and quaternization.

N-oxidation of the pyridine nitrogen in this compound would lead to the corresponding pyridine-N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit different reactivity and coordination properties compared to the parent pyridine.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt. This reaction introduces a positive charge on the nitrogen atom and modifies the electronic properties of the ring, making it more susceptible to nucleophilic attack. This modification can be used to alter the solubility and biological activity of the molecule.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards aromatic substitution is profoundly influenced by its inherent electron-deficient nature, which is further intensified by the electronic properties of its substituents: the carboxylic acid group at the C2 position and the 2,2,2-trifluoroethyl group at the C6 position.

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is generally resistant to electrophilic aromatic substitution compared to benzene. The lone pair of electrons on the nitrogen atom can readily interact with electrophiles, leading to the formation of a pyridinium ion. This positively charged species is heavily deactivated towards further electrophilic attack. In the case of this compound, the ring is even more deactivated. Both the carboxylic acid group (-COOH) and the 2,2,2-trifluoroethyl group (-CH₂CF₃) are strong electron-withdrawing groups. They decrease the electron density on the pyridine ring through inductive effects, making it a very poor nucleophile.

Consequently, electrophilic aromatic substitution on this compound is exceptionally challenging and requires harsh reaction conditions. If a reaction were to occur, the directing effects of the existing substituents would come into play. Both the -COOH and the ring nitrogen direct incoming electrophiles to the C3 and C5 positions (meta-directing relative to the nitrogen). The directing influence is summarized in the table below.

| Position | Activating/Deactivating Influence | Predicted Outcome for SEAr |

| C3 | Deactivated (meta to N, ortho to -CH₂CF₃, meta to -COOH) | Minor product, if any |

| C4 | Deactivated (para to N, meta to -CH₂CF₃, para to -COOH) | Potential site, but highly deactivated |

| C5 | Deactivated (meta to N, para to -CH₂CF₃, meta to -COOH) | Minor product, if any |

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a reactivity pattern that is enhanced by the presence of electron-withdrawing substituents. xmu.edu.cn The -CH₂CF₃ and -COOH groups significantly lower the electron density of the ring, stabilizing the negative charge in the Meisenheimer-like intermediate that forms upon nucleophilic attack. This makes the ring an excellent candidate for SNAr reactions, provided a suitable leaving group is present.

In this compound, there is no inherent leaving group other than a hydride ion, which is a very poor leaving group. Therefore, SNAr reactions would typically be performed on a derivative where one of the ring hydrogens has been replaced by a good leaving group, such as a halogen (e.g., Cl, Br). For such a derivative, nucleophilic attack would be favored at the C4 position, and to a lesser extent, the C2 or C6 positions, which are activated by the nitrogen atom and the electron-withdrawing groups.

Influence of the 2,2,2-Trifluoroethyl Group on Molecular Reactivity

The primary electronic contribution of the 2,2,2-trifluoroethyl group is its strong electron-withdrawing inductive effect (-I effect). The high electronegativity of the three fluorine atoms creates a powerful dipole, pulling electron density away from the ethyl chain and, consequently, from the pyridine ring to which it is attached. nih.gov This inductive withdrawal has several significant consequences:

Reduced Basicity: The electron density at the pyridine nitrogen is substantially decreased, making the nitrogen atom less basic compared to unsubstituted picolinic acid. nih.gov

Increased Acidity: The inductive pull of the trifluoroethyl group helps to stabilize the carboxylate anion formed upon deprotonation of the picolinic acid. This results in a lower pKₐ value, making this compound a stronger acid than its non-fluorinated counterpart.

The table below compares the inductive effects of various common substituents.

| Substituent | Hammett Constant (σₚ) | Inductive Effect |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Neutral |

| -COOH | 0.45 | Electron-Withdrawing |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -CH₂CF₃ | ~0.3-0.4 (estimated) | Strongly Electron-Withdrawing |

The 2,2,2-trifluoroethyl group is sterically demanding. Its bulk can physically impede the approach of reagents to the adjacent C5 position and the nitrogen atom at position 1. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions like C3 and C4.

Conformationally, the molecule will adopt a geometry that minimizes steric clash between the bulky trifluoroethyl group, the carboxylic acid group, and the pyridine ring. Free rotation around the C6-CH₂ bond will be restricted. The preferred conformation will likely position the trifluoroethyl group to minimize interaction with the lone pair of the nitrogen and the ortho-carboxylic acid group. This conformational preference can, in turn, affect which face of the pyridine ring is more accessible to incoming reagents, potentially influencing the stereochemical outcome of certain reactions.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are not widely published, the mechanisms for its key potential reactions can be inferred from established principles of aromatic chemistry. masterorganicchemistry.comlibretexts.org

Mechanism of a Hypothetical Electrophilic Aromatic Substitution (e.g., Nitration):

Generation of Electrophile: A strong electrophile, such as the nitronium ion (NO₂⁺), is generated from nitric acid and sulfuric acid.

Nucleophilic Attack and Formation of Wheland Intermediate: The electron-poor pyridine ring would attack the electrophile. This is the rate-determining step and is energetically unfavorable due to the disruption of aromaticity and the powerful deactivating effects of the substituents. masterorganicchemistry.com The attack would preferentially occur at the C4 position, leading to a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.

Deprotonation and Re-aromatization: A weak base (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. libretexts.org Given the high deactivation of the ring, this entire process is highly disfavored.

Mechanism of a Hypothetical Nucleophilic Aromatic Substitution (on a 4-chloro derivative):

Nucleophilic Attack and Formation of Meisenheimer Complex: A nucleophile (e.g., methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group (e.g., chlorine at C4). This is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and is further stabilized by the inductive effects of the -COOH and -CH₂CF₃ groups.

Loss of Leaving Group: The leaving group (Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored. This step is typically fast as it leads to a more stable, neutral product.

Advanced Analytical and Spectroscopic Characterization of 6 2,2,2 Trifluoroethyl Picolinic Acid and Its Derivatives

Chromatographic Separation Techniques (e.g., LC-MS, GC)

Chromatographic methods are fundamental to the isolation and analysis of 6-(2,2,2-trifluoroethyl)picolinic acid and its derivatives from various matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) are powerful tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For picolinic acid and its derivatives, reversed-phase chromatography is often employed, utilizing a C18 column to separate compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing a small amount of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

A targeted ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of tryptophan and its downstream metabolites, including picolinic acid. nih.gov This method, designed for high-throughput analysis, uses a short chromatographic cycle of 7 minutes, enabling the analysis of numerous samples in a 24-hour period. nih.gov To ensure the longevity of the chromatographic column, a two-step extraction process involving solvent protein precipitation followed by solid-phase extraction (SPE) for delipidation is often implemented. nih.gov The analytical precision for such methods is typically high, with coefficients of variation (% CV) for analytes often below 15%. nih.gov

Derivatization with reagents like picolinic acids can enhance the electrospray ionization (ESI) response of certain analytes, leading to improved sensitivity in LC-MS analysis. nih.gov For instance, the derivatization of corticosteroids with picolinic acid has been shown to increase the ESI response by 5-10 times in selected reaction monitoring (SRM) mode. nih.gov

Gas Chromatography (GC):

Gas chromatography is another valuable technique, particularly for volatile or semi-volatile compounds. For non-volatile compounds like picolinic acid, derivatization is necessary to increase their volatility and thermal stability. A common derivatization agent is trimethylsilyl (B98337) (TMS), which converts the carboxylic acid group into a more volatile trimethylsilyl ester. nist.govnist.gov The resulting derivative, picolinic acid, TMS derivative, can then be readily analyzed by GC-MS. nist.govnist.gov The combination of GC with mass spectrometry (GC-MS) allows for both separation and identification of the components of a mixture. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification (e.g., ESI-MS, EI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Different ionization techniques are employed depending on the nature of the analyte and the desired information.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like picolinic acid. agsanalitica.com In positive ion mode, ESI-MS spectra of picolinoyl derivatives often show the protonated molecule [M+H]+ as the base peak. nih.gov High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass data, which is crucial for determining the elemental composition of a molecule. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. nih.govagsanalitica.com The fragmentation patterns can reveal details about the different functional groups and their connectivity within the molecule.

Electron Ionization Mass Spectrometry (EI-MS):

EI is a harder ionization technique that results in more extensive fragmentation compared to ESI. This extensive fragmentation can provide a detailed fingerprint of a molecule, which is useful for structural elucidation and for creating spectral libraries for compound identification. nist.govnih.gov The mass spectrum of the trimethylsilyl derivative of picolinic acid obtained by EI-MS provides a characteristic fragmentation pattern that can be used for its identification. nist.gov

| Technique | Ionization Mode | Key Observations | Application |

| LC-ESI-MS/MS | Positive/Negative | High sensitivity and selectivity, molecular ion and fragment ions observed. nih.govnih.gov | Quantification and structural confirmation of picolinic acid and its derivatives in complex matrices. nih.govnih.govnih.gov |

| GC-EI-MS | Electron Ionization | Characteristic fragmentation patterns for derivatized analytes. nist.govnih.gov | Identification and structural elucidation of volatile derivatives. nist.gov |

| ESI-Q-TOF MS | Electrospray | High-resolution mass data for accurate mass determination. agsanalitica.com | Elemental composition determination and structural characterization of polymers and other large molecules. agsanalitica.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other magnetically active nuclei, such as fluorine, within a molecule.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For picolinic acid, the aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region of the spectrum (around 7.0-9.0 ppm). rsc.orgchemicalbook.com The chemical shift of the carboxylic acid proton is often broad and can vary depending on the solvent and concentration. rsc.org The presence of the trifluoroethyl group in this compound would introduce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum of picolinic acid shows distinct signals for each of the six carbon atoms. rsc.orgchemicalbook.com The carboxyl carbon is typically found in the most downfield region (around 165 ppm). rsc.orgchemicalbook.com The carbon atoms of the pyridine ring appear in the aromatic region (approximately 120-150 ppm). rsc.orgchemicalbook.com In this compound, the carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR (¹⁹F NMR) is particularly useful for fluorinated compounds as the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to high sensitivity. nih.gov The chemical shift of the trifluoromethyl group in this compound would provide a clear and sensitive signal for detection and quantification. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it a powerful tool for distinguishing between different fluorinated species. nih.govrsc.org The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, unless there are other fluorine atoms nearby to cause coupling.

| NMR Technique | Key Information Provided | Expected Chemical Shift Ranges for Picolinic Acid Derivatives |

| ¹H NMR | Number and environment of protons. hmdb.ca | Aromatic protons: ~7.0-9.0 ppm; -CH₂- of trifluoroethyl group: ~3.5-4.5 ppm (quartet). rsc.orgchemicalbook.com |

| ¹³C NMR | Carbon framework of the molecule. mdpi.comresearchgate.net | Carboxyl carbon: ~160-170 ppm; Aromatic carbons: ~120-150 ppm; -CF₃ carbon: ~120-130 ppm (quartet). rsc.orgchemicalbook.com |

| ¹⁹F NMR | Presence and environment of fluorine atoms. nih.govnih.gov | Trifluoromethyl group: Specific chemical shift value relative to a standard (e.g., CFCl₃). colorado.edu |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, characteristic IR absorption bands would include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. libretexts.org

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹. libretexts.org

C=C and C=N stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region. researchgate.net

Strong C-F stretching bands for the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds like picolinic acid exhibit characteristic absorption bands in the UV region due to π→π* transitions of the pyridine ring. copernicus.org The presence of the carboxylic acid and trifluoroethyl substituents would influence the exact position and intensity of these absorption maxima.

| Spectroscopic Technique | Vibrational/Electronic Transition | Expected Absorption Regions for this compound |

| Infrared (IR) | Molecular vibrations (stretching, bending) | O-H stretch: 3300-2500 cm⁻¹; C=O stretch: ~1700 cm⁻¹; C-F stretch: 1300-1100 cm⁻¹. libretexts.org |

| UV-Visible (UV-Vis) | Electronic transitions (π→π*) | ~260-280 nm for the pyridine ring. copernicus.org |

Computational Chemistry and Theoretical Studies on 6 2,2,2 Trifluoroethyl Picolinic Acid

Electronic Structure and Charge Distribution Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within 6-(2,2,2-Trifluoroethyl)picolinic acid.

Detailed research findings from DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate several key electronic properties. journaleras.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich picolinic acid ring, indicating the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine (B92270) ring and the electron-withdrawing trifluoroethyl group, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability. researcher.life

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating regions with high electron density that are attractive to electrophiles. Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogen atoms of the ethyl chain, signifying electron-deficient areas.

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. This data reveals the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which influences the acidity of the carboxylic proton and the basicity of the pyridine nitrogen.

Conformational Landscapes and Energy Minimization

The presence of single bonds in the 2,2,2-trifluoroethyl side chain and the carboxylic acid group allows for rotational flexibility, leading to various possible three-dimensional arrangements, or conformations. libretexts.org Conformational analysis is the study of these different arrangements and their relative energies.

Computational chemists map the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the C(ring)-C(ethyl) bond and the C(ring)-C(carboxyl) bond. This process identifies various conformers, which correspond to local minima on the energy landscape. libretexts.org Each of these stable conformations is then subjected to geometry optimization to find its lowest energy structure.

For this compound, a key aspect of the conformational analysis is the orientation of the trifluoroethyl group relative to the pyridine ring and the orientation of the carboxylic acid group. Steric hindrance between the bulky trifluoroethyl group and the adjacent carboxylic acid group will likely play a significant role in determining the most stable conformer. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-CF₃) | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| 1 (Global Minimum) | 180° (anti-periplanar) | 0° (syn-periplanar) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 0° (syn-periplanar) | 1.25 | 12.1 |

| 3 | 180° (anti-periplanar) | 180° (anti-periplanar) | 2.10 | 3.5 |

Reaction Pathway Modeling and Transition State Analysis (e.g., Density Functional Theory (DFT) calculations)

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. ccspublishing.org.cnnih.gov By modeling the transformation from reactants to products, researchers can identify transition states and calculate activation energies, providing insights into reaction kinetics and feasibility. researchgate.net

A relevant reaction for this compound could be its decarboxylation or esterification. For instance, in a hypothetical esterification reaction with methanol, DFT could be used to model the entire reaction pathway. This would involve locating the geometry of the transition state for the nucleophilic attack of methanol on the protonated carboxyl group.

The calculation begins with the optimization of the reactant and product structures. Then, a search for the transition state structure connecting them is performed. The transition state is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the activated complex. Vibrational frequency analysis is used to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction.

Table 3: Hypothetical DFT Results for the Esterification of this compound with Methanol

| Parameter | Reactant Complex | Transition State | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +15.5 | -5.2 |

| Key Bond Distance (C_carboxyl - O_methanol) | 3.1 Å | 1.8 Å | 1.4 Å |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for structure elucidation and for interpreting experimental spectra. acs.orgarxiv.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. uncw.edu Calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on their Boltzmann populations. rsc.org Comparing the calculated NMR spectra with experimental data can confirm the proposed structure and provide insights into the conformational preferences in solution. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. arxiv.org These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid, C-F stretching modes of the trifluoroethyl group, and various vibrations of the pyridine ring. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 168.5 ppm | 167.9 ppm | Carboxylic acid carbonyl carbon |

| ¹³C NMR Chemical Shift (CF₃) | 124.2 ppm (q, J=277 Hz) | 123.8 ppm (q, J=275 Hz) | Trifluoromethyl carbon |

| ¹H NMR Chemical Shift (COOH) | 13.1 ppm | 13.0 ppm | Carboxylic acid proton |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | 1720 cm⁻¹ | Carbonyl stretch |

Molecular Dynamics Simulations (if applicable to chemical processes)

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. wikipedia.orgnih.gov While DFT is excellent for static properties and reaction pathways, MD is suited for exploring conformational dynamics, solvation effects, and intermolecular interactions in a condensed phase (e.g., in a solvent like water). acs.org

For this compound, an MD simulation could be used to study how the molecule interacts with water molecules. This would involve placing a single molecule or a collection of molecules in a box of simulated water and calculating the forces between all atoms using a molecular mechanics force field. wikipedia.org The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a period of nanoseconds or longer. nih.gov

Analysis of the MD trajectory could reveal:

Solvation Structure: How water molecules arrange around the hydrophilic (carboxylic acid) and hydrophobic (trifluoroethyl) parts of the molecule.

Conformational Dynamics: The frequency and nature of transitions between different conformers in solution.

Hydrogen Bonding: The lifetime and geometry of hydrogen bonds between the picolinic acid and water molecules.

Aggregation: If multiple solute molecules are simulated, MD can predict their tendency to self-associate or form aggregates in solution. nih.gov

Table 5: Hypothetical Parameters and Results from a Molecular Dynamics Simulation

| Parameter | Value/Description |

|---|---|

| System | One this compound molecule in a box of 1000 water molecules |

| Force Field | CHARMM36 / TIP3P Water Model |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K |

| Pressure | 1 atm |

| Key Finding 1 | The carboxylic acid group forms an average of 3.5 stable hydrogen bonds with surrounding water molecules. |

| Key Finding 2 | The trifluoroethyl group shows a preference for gauche conformations in solution, differing from the gas-phase minimum. |

Applications of 6 2,2,2 Trifluoroethyl Picolinic Acid in Synthetic Chemistry and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The picolinic acid framework is a well-established and valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.govwikipedia.orgdrugbank.com The functionalization of the pyridine (B92270) ring allows for the creation of a diverse array of derivatives with tailored biological activities. The introduction of a trifluoroethyl group at the 6-position of picolinic acid offers a unique opportunity to further modulate the properties of the resulting molecules.

In medicinal chemistry, picolinic acid derivatives are key intermediates in the synthesis of various therapeutic agents. For instance, patent literature describes the use of related trifluoromethyl-substituted picolinic acid derivatives as crucial intermediates in the preparation of compounds for the treatment of respiratory disorders. google.com This suggests a strong potential for 6-(2,2,2-trifluoroethyl)picolinic acid to serve a similar role, where the trifluoroethyl group could enhance the pharmacological profile of the final drug candidate. The synthesis of picolinic acid amides, for example, is a common strategy for creating new molecular entities with potential therapeutic applications. researchgate.net

The field of agrochemicals also heavily relies on the picolinic acid scaffold. dntb.gov.ua Novel picolinic acid herbicides have been developed by introducing various substituents at the 6-position of the pyridine ring. nih.govnih.gov Research has shown that modifying this position can lead to compounds with potent herbicidal activity. nih.gov The unique electronic properties and lipophilicity of the trifluoroethyl group make this compound an attractive starting material for the discovery of new-generation herbicides with potentially improved efficacy and selectivity.

The versatility of picolinic acid and its derivatives as building blocks is further highlighted by their use in the synthesis of local anesthetics and other biologically active compounds. google.com The ability to transform the picolinic acid core into various functionalized structures underscores the potential of this compound as a foundational element in the construction of a wide range of complex and valuable molecules.

Development of Novel Reagents and Catalysts Utilizing the Chemical Compound

The inherent properties of the picolinic acid moiety, particularly its ability to act as a bidentate chelating ligand, have led to its widespread use in the development of novel catalysts. uva.esnih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group can coordinate with a variety of metal centers, forming stable complexes that can catalyze a wide range of organic transformations.

The introduction of a trifluoroethyl group at the 6-position can significantly influence the catalytic activity of the resulting metal complexes. The strong electron-withdrawing nature of the trifluoroethyl group can modulate the electronic properties of the metal center, thereby affecting its reactivity and selectivity. Research has demonstrated the use of picolinic acid-based ligands in palladium-mediated C-H activation reactions. uva.es While direct studies on this compound are limited, the principles suggest that its metal complexes could exhibit unique catalytic profiles.

Furthermore, the trifluoroethyl group itself has been exploited in catalyst design. For example, the trifluoroethyl group has been used as a precatalyst ligand in nickel-catalyzed Suzuki-type alkylation reactions, demonstrating its utility in stabilizing and activating metal centers. nih.gov This opens up the possibility of designing novel catalysts where this compound acts as a ligand, with the trifluoroethyl group playing a direct role in the catalytic cycle.

The development of coordination polymers and metal-organic frameworks (MOFs) using picolinic acid derivatives is another promising area. A one-dimensional copper(II) coordination polymer based on 2-picolinic acid has been shown to be an efficient catalyst for click chemistry reactions. nih.gov The functionalization of the picolinic acid ligand with a trifluoroethyl group could lead to the formation of new materials with enhanced catalytic performance or novel properties for applications in gas storage or separation.

Contribution to Fluorine Chemistry Methodologies for Trifluoroethylation

The introduction of a trifluoroethyl group into organic molecules is a key strategy in the development of modern pharmaceuticals and agrochemicals. Consequently, the development of efficient and selective trifluoroethylation methods is an active area of research in fluorine chemistry. While this compound is not typically used as a direct trifluoroethylating agent, its synthesis and the study of its properties contribute to the broader understanding of trifluoroethyl-containing compounds.

Methodologies for the trifluoroethylation of amines and other nucleophiles often employ reagents such as trifluoroacetic acid in combination with a reducing agent. nih.govresearchgate.net These methods provide a direct route to trifluoroethylated products. The synthesis of this compound itself likely involves the introduction of the trifluoroethyl group onto a pre-functionalized picoline derivative, and the methods used for this synthesis can add to the toolbox of trifluoroethylation reactions.

The table below summarizes various reagents used for trifluoroethylation reactions, highlighting the diverse approaches available for incorporating this important functional group.

| Reagent/Method | Substrate | Reference |

| Trifluoroacetic acid / Phenylsilane | Amines | nih.gov |

| Trifluoroacetic acid / Phenylsilane | Aldehydes and primary amines (three-component reaction) | researchgate.net |

The study of compounds like this compound provides valuable insights into the reactivity and stability of the trifluoroethyl group in different chemical environments. This knowledge is crucial for the design of new trifluoroethylating reagents and for optimizing existing trifluoroethylation protocols. While the direct contribution of this compound to trifluoroethylation methodologies may be indirect, its existence and the chemistry developed for its synthesis are integral to the advancement of fluorine chemistry.

An exploration into the future research avenues for this compound reveals significant potential for innovation in synthesis, reactivity, and material science. As a fluorinated derivative of picolinic acid, this compound stands at the intersection of pyridine chemistry and organofluorine chemistry, fields rich with applications in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The strategic placement of a trifluoroethyl group on the picolinic acid scaffold suggests opportunities for developing novel chemical entities and materials with unique properties. This article outlines the prospective research directions that could define the future of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,2,2-Trifluoroethyl)picolinic acid, and how can its structural integrity be confirmed?

- Methodological Answer : Synthesis may involve palladium-catalyzed cross-coupling reactions to introduce the trifluoroethyl group to the picolinic acid scaffold. For example, decarboxylative coupling (as seen in analogous picolinic acid derivatives) could be adapted . Post-synthesis, structural confirmation requires multinuclear NMR (¹H, ¹³C, and ¹⁹F) to verify the trifluoroethyl group and aromatic protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation. Purity can be assessed via HPLC with UV/Vis or charged aerosol detection .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Calibration curves using deuterated or isotopically labeled analogs improve accuracy. For non-biological samples, UV spectrophotometry (λ ~260–280 nm, typical for aromatic systems) or ¹⁹F NMR (exploiting the fluorine signal’s distinct chemical shift) can be employed .

Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers at pH 1–13 and temperatures ranging from 4°C to 60°C. Monitor degradation via HPLC at regular intervals. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the influence of the trifluoroethyl group on the compound’s pharmacokinetic (PK) properties compared to non-fluorinated analogs?

- Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation due to fluorine’s electronegativity and steric effects. Comparative PK studies in animal models (e.g., rodents) can quantify bioavailability and half-life differences. Computational models (e.g., molecular dynamics simulations) may reveal altered binding to serum proteins like albumin .

Q. How does the trifluoroethyl substituent affect the compound’s binding mode in enzyme active sites?

- Methodological Answer : Perform X-ray crystallography or cryo-EM of the compound bound to target enzymes (e.g., kinases or proteases). Compare with non-fluorinated analogs to identify fluorine-specific interactions, such as C-F⋯H hydrogen bonds or hydrophobic contacts. Isothermal titration calorimetry (ITC) quantifies binding affinity changes, while density functional theory (DFT) calculations elucidate electronic effects .

Q. What strategies mitigate solubility challenges posed by the trifluoroethyl group in aqueous formulations?

- Methodological Answer : Explore co-solvents (e.g., PEG 400, DMSO ≤10%) or cyclodextrin-based inclusion complexes. Salt formation (e.g., sodium or lysine salts) can improve water solubility. Nanoparticle formulations (e.g., liposomes or polymeric micelles) enhance bioavailability. Solubility parameters (Hansen solubility parameters) guide excipient selection .

Q. How can in silico models predict the compound’s toxicity profile early in development?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like ProTox-II or Derek Nexus to predict hepatotoxicity, mutagenicity, and cardiotoxicity. Molecular docking against off-target receptors (e.g., hERG channel) identifies potential risks. Validate predictions with high-throughput in vitro assays (e.g., Ames test, mitochondrial toxicity screening) .

Data Contradictions and Validation

- Synthesis Yields : Conflicting reports on palladium catalyst efficiency (e.g., vs. 20) may arise from ligand choice or solvent systems. Systematic screening of ligands (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) is recommended.

- Fluorine Effects : While emphasizes fluorine’s metabolic stability, some studies note increased toxicity in perfluorinated analogs ( ). Contextualize findings by comparing trifluoroethyl with bulkier perfluoroalkyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.